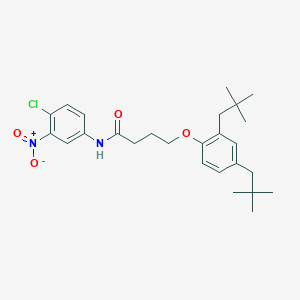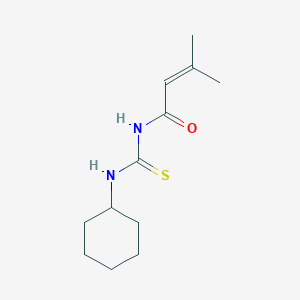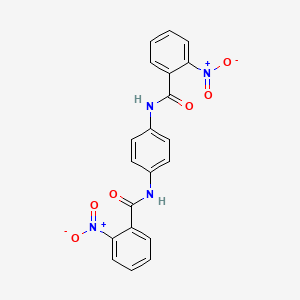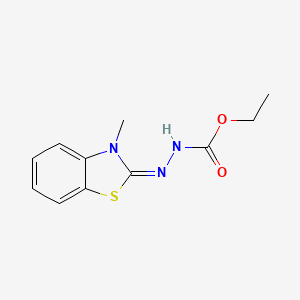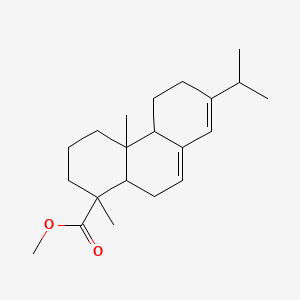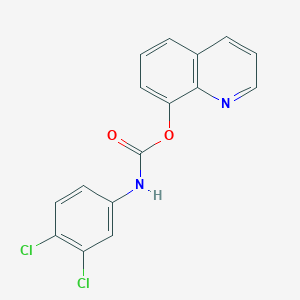
2,6-Dibenzyloxyhydroquinone diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibenzyloxyhydroquinone diacetate: is an organic compound with the molecular formula C24H22O6 and a molecular weight of 406.439 g/mol . It is a derivative of hydroquinone, where the hydroxyl groups are protected by benzyl and acetate groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzyloxyhydroquinone diacetate typically involves the acetylation of 2,6-dibenzyloxyhydroquinone. One common method includes the reaction of hydroquinone with benzyl chloride to form 2,6-dibenzyloxyhydroquinone, followed by acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibenzyloxyhydroquinone diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The benzyl and acetate groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dibenzyloxyhydroquinone diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Dibenzyloxyhydroquinone diacetate involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical and chemical processes. Its molecular targets include enzymes involved in oxidative stress and pathways related to cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dimethyl-2,5-hexanediol diacetate
- 2,5-Dimethyl-2-hexene-1,6-diol diacetate
- 2,2’,6,6’-Tetramethyl-4,4’-biphenol diacetate
Comparison: 2,6-Dibenzyloxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike its analogs, it offers a balance of stability and reactivity, making it suitable for various synthetic applications .
Eigenschaften
CAS-Nummer |
42528-82-5 |
|---|---|
Molekularformel |
C24H22O6 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
[4-acetyloxy-3,5-bis(phenylmethoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O6/c1-17(25)29-21-13-22(27-15-19-9-5-3-6-10-19)24(30-18(2)26)23(14-21)28-16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
CSSMRIUJVDNLGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



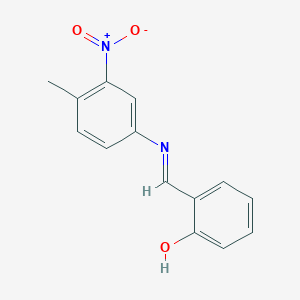

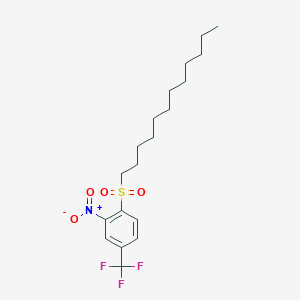

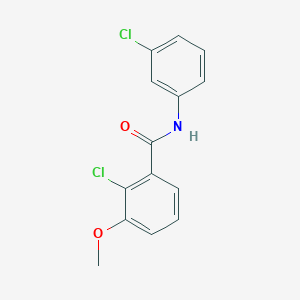

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
